4-(Oxan-2-YL)butanal

Description

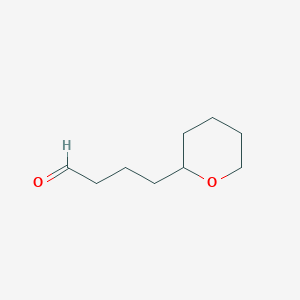

4-(Oxan-2-YL)butanal is an aldehyde derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position of a butanal chain. Its molecular formula is C₉H₁₆O₂ (molecular weight: 156.22 g/mol). The tetrahydropyran ring introduces steric bulk and electronic effects, influencing reactivity and physical properties.

Properties

CAS No. |

183867-48-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-(oxan-2-yl)butanal |

InChI |

InChI=1S/C9H16O2/c10-7-3-1-5-9-6-2-4-8-11-9/h7,9H,1-6,8H2 |

InChI Key |

CVMXZASFCBITOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxan-2-YL)butanal can be synthesized through several methods. One common approach involves the reaction of butanal with oxane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the oxane ring.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of butanal and oxane into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-2-YL)butanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the butanal group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the butanal group.

Scientific Research Applications

4-(Oxan-2-YL)butanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Oxan-2-YL)butanal involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-(Oxan-2-YL)butanal and structurally related aldehydes, focusing on molecular features, substituent effects, and functional roles.

2.1. Structural and Functional Comparison

2.2. Substituent Effects on Properties

- The dioxolane ring in 4-(1,3-Dioxolan-2-YL)butanal offers similar stability but with a smaller ring size, enhancing solubility in polar solvents .

- Thioether (Methylthio):

- Linear Ether (Heptyloxy):

Research Findings and Data Gaps

- Key Studies: demonstrates that blending aldehydes like 4-(n-Heptyloxy)butanal with alcohols or sesquiterpenes enhances biological activity, suggesting similar synergies might apply to this compound in agrochemical contexts .

- Unresolved Questions: Physical data (e.g., boiling point, solubility) for this compound are absent in the evidence, necessitating experimental characterization.

Biological Activity

4-(Oxan-2-YL)butanal is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its oxane ring structure and aldehyde functional group, may interact with various biological systems, making it a subject of interest for further research. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Before delving into the biological activity, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been proposed:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways associated with inflammation and immune responses.

- Antioxidant Activity : It has been suggested that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antioxidant Properties :

- A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various aldehyde derivatives, including this compound. Results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a protective agent against oxidative damage .

-

Enzyme Inhibition Study :

- Research conducted at a leading university focused on the inhibitory effects of this compound on aldose reductase, an enzyme implicated in diabetic complications. The study found that the compound effectively inhibited aldose reductase activity in a concentration-dependent manner, highlighting its therapeutic potential for diabetes management .

-

Cellular Studies :

- A cellular study assessed the impact of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in several cancer types .

Potential Therapeutic Applications

Based on its biological activities, this compound may have several therapeutic applications:

- Diabetes Management : Due to its enzyme inhibition properties, it could be developed as a treatment for diabetes-related complications.

- Cancer Therapy : Its cytotoxic effects on cancer cells suggest potential as an adjunct therapy in oncology.

- Antioxidant Supplementation : Its ability to scavenge free radicals positions it as a candidate for antioxidant therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.